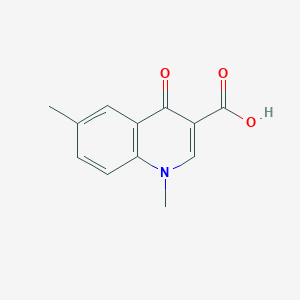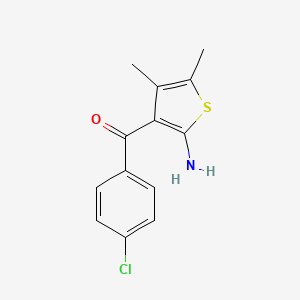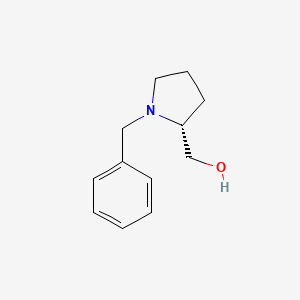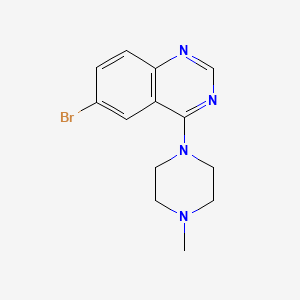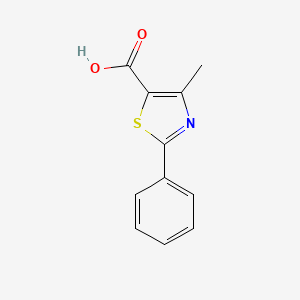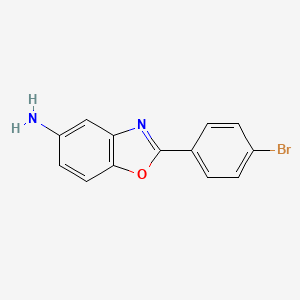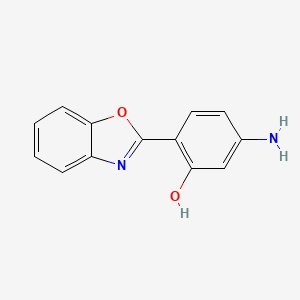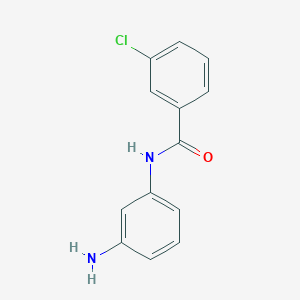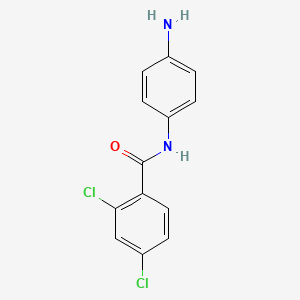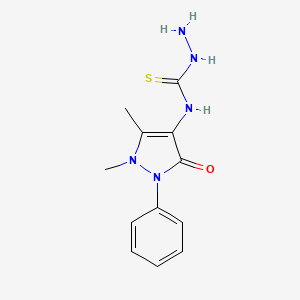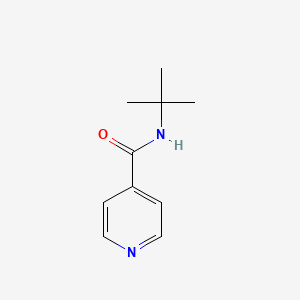
N-(tert-butyl)isonicotinamide
Overview
Description
"N-(tert-butyl)isonicotinamide" is a chemical compound that likely shares structural and functional characteristics with other isonicotinamide derivatives and tert-butylated compounds. These chemicals are of interest in organic synthesis and medicinal chemistry due to their potential applications and reactivity patterns. Although direct studies on "this compound" are scarce, insights can be drawn from research on similar compounds.
Synthesis Analysis
The synthesis of related compounds often involves multicomponent reactions and strategic functionalization. For instance, tert-butyl nitrite has been utilized as both an oxidant and a N1 synthon in a multicomponent reaction, leading to fused quinolines and isoquinolines through sequential C-N bond formations (Sau et al., 2018). This illustrates the versatility of tert-butyl groups in facilitating complex organic transformations.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" often involves complex arrangements facilitating unique chemical properties. For example, analysis of carbacylamidophosphates reveals intricate hydrogen bonding patterns contributing to their structural stability and reactivity (Gholivand et al., 2009). Such analyses are critical for understanding how modifications like tert-butyl substitution affect molecular geometry and interactions.
Chemical Reactions and Properties
Compounds containing tert-butyl groups are known for participating in a variety of chemical reactions. Tert-butyl nitrite, for example, serves multiple roles in the synthesis of N-nitrosoamides, illustrating the reactivity of tert-butyl derivatives in creating complex molecules (Yedage & Bhanage, 2017). These reactions are essential for expanding the utility of "this compound" in various chemical syntheses.
Scientific Research Applications
Antimalarial Drug Development
N-tert-Butyl isoquine (GSK369796) is a 4-aminoquinoline drug, a candidate developed as part of a public-private partnership, which was designed based on various considerations including chemical, toxicological, pharmacokinetic, and pharmacodynamic factors. It was selected for its excellent activity against Plasmodium falciparum in vitro and rodent malaria parasites in vivo. The molecule underwent a full industry standard preclinical development program, highlighting its potential in antimalarial drug development (O’Neill et al., 2009).
Organic Synthesis
tert-Butyl-N-chlorocyanamide, related to N-(tert-butyl)isonicotinamide, has been found to be highly versatile for chlorination and oxidation reactions in organic synthesis. This reagent is reactive, possesses a high active chlorine content, and is safe and recyclable, making it an important tool in organic synthesis (Kumar & Kaushik, 2007).
Solubility and Mixing Properties
The solubility and mixing properties of isonicotinamide, a compound related to this compound, were determined in various solvents. The study used multiple models to correlate solubility data and also predicted the activity coefficients and mixing Gibbs free energies, enthalpies, and entropies of the solutions. This research is significant in understanding the solubility behavior of related compounds (Li et al., 2016).
Supramolecular Chemistry
Isonicotinamide has been used as a supramolecular reagent in the synthesis of Cu(II) complexes. These complexes demonstrate that isonicotinamide, structurally related to this compound, can create consistent supramolecular motifs, highlighting its utility in the development of inorganic–organic hybrid materials (Aakeröy et al., 2003).
Insecticidal Activity
N-tert-Butyl-N,N'-diacylhydrazines, another chemically related group, are used as environmental benign pest regulators. New derivatives of these compounds containing 1,2,3-thiadiazole were synthesized and showed good insecticidal activities against certain pests, indicating the potential of similar compounds in novel pesticide development (Wang et al., 2011).
Safety and Hazards
“N-(tert-butyl)isonicotinamide” is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
properties
IUPAC Name |
N-tert-butylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-9(13)8-4-6-11-7-5-8/h4-7H,1-3H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKBWFGLUBMOFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=NC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80354391 | |
| Record name | N-(tert-butyl)isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
65321-30-4 | |
| Record name | N-(tert-butyl)isonicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80354391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



